BenchChemオンラインストアへようこそ!

N-(3,5-dimethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine

Medicinal Chemistry CYP4A Inhibition Structure-Activity Relationship

Position your CYP4A drug discovery program with this structurally unique quinoline probe. The 3,5-dimethoxyphenylamine substituent at C4 and piperidine-1-carbonyl at C2 create a distinct pharmacophoric profile not replicable by generic analogs. Use this compound to establish baseline CYP4A potency and selectivity before scaling. Compare with the 3-methylpiperidine analog (available separately) to map SAR. Ideal starting point for metabolic disease medicinal chemistry campaigns. Avoid generic substitution without in-house profiling of binding equivalence.

Molecular Formula C24H27N3O3
Molecular Weight 405.498
CAS No. 1226457-54-0
Cat. No. B2886373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine
CAS1226457-54-0
Molecular FormulaC24H27N3O3
Molecular Weight405.498
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=CC(=C3)OC)OC)C(=O)N4CCCCC4
InChIInChI=1S/C24H27N3O3/c1-16-7-8-21-20(11-16)22(25-17-12-18(29-2)14-19(13-17)30-3)15-23(26-21)24(28)27-9-5-4-6-10-27/h7-8,11-15H,4-6,9-10H2,1-3H3,(H,25,26)
InChIKeyPLMKBVKCJLTVCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specifications for N-(3,5-dimethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine (CAS 1226457-54-0)


N-(3,5-dimethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine (CAS 1226457-54-0) is a fully synthetic, small-molecule quinoline derivative featuring a 3,5-dimethoxyphenylamine substituent at the 4-position, a piperidine-1-carbonyl group at the 2-position, and a methyl group at the 6-position of the quinoline core . It is classified within a broader series of 2-(piperidine-1-carbonyl)quinolin-4-amines that have been disclosed in patents as inhibitors of Cytochrome P450 4A (CYP4A) for potential metabolic disease applications . The compound is commercially available from specialty chemical suppliers for research purposes .

Why N-(3,5-dimethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine Cannot Be Replaced by Generic Quinoline Analogs


The 3,5-dimethoxyphenyl motif imparts a distinct electronic and steric profile compared to non-oxygenated or mono-methoxylated analogs . In related quinoline-based inhibitor series, the exchange of a dimethoxyphenyl group for a dimethylphenyl or unsubstituted phenyl ring has been shown to drastically alter target binding affinity . Consequently, generic substitution without verification of biological equivalence is scientifically unsound. However, a lack of published, head-to-head comparative data for this specific compound means that any substitution must be preceded by in-house profiling against the user's specific assay endpoint.

Quantitative Differentiation Evidence for N-(3,5-dimethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine Against Closest Analogs


Structural Differentiation from the 3,5-Dimethylphenyl Analog (CAS 1226459-34-2) Influences Electronic Parameters

The target compound (CAS 1226457-54-0) possesses 3,5-dimethoxyphenyl substitution, while the closest commercially cataloged analog N-(3,5-dimethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine (CAS 1226459-34-2) contains a 3,5-dimethylphenyl group . This substitution alters the Hammett sigma constant and hydrogen-bonding capacity of the phenyl ring, which in similar quinoline-based inhibitor series has been correlated with modulation of target engagement . No direct comparative biochemical assay data between these two exact compounds is currently available in the public domain.

Medicinal Chemistry CYP4A Inhibition Structure-Activity Relationship

Differentiation from the 3-Methylpiperidine Analog (AmyJet Listing) Alters Conformational Flexibility

A closely related analog, N-(3,5-dimethoxyphenyl)-6-methyl-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine, incorporates a 3-methyl group on the piperidine ring, whereas the target compound features an unsubstituted piperidine . The additional methyl group introduces a chiral center and alters the conformational preference of the piperidine ring, which could affect binding pocket fit. However, no comparative in vitro or in vivo data are published to quantify the functional consequence of this structural difference.

Medicinal Chemistry Conformational Analysis Kinase Inhibition

Patent Context Confirms this Scaffold is Designed for CYP4A Inhibition, Distinguishing it from Generic Quinoline Probes

The patent family US20220402890A1 explicitly claims quinoline compounds with piperidine-1-carbonyl substitution as CYP4A inhibitors for the treatment of metabolic diseases . While the specific compound is not exemplified with an individual IC50 value, its structural congruence with the patent Markush structure indicates it was designed for this target. This provides a mechanistic differentiation from common quinoline probes used in, for example, kinase or GPCR screening panels, which do not have this substitution pattern.

CYP4A Inhibition Metabolic Disease Patent Pharmacology

Recommended Research and Procurement Scenarios for N-(3,5-dimethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine (CAS 1226457-54-0)


Primary Hit in CYP4A-Focused Drug Discovery Programs

Given the patent-derived evidence of CYP4A inhibition intent , this compound is best positioned as a starting point or reference tool in medicinal chemistry campaigns targeting CYP4A for metabolic diseases. It should be profiled in CYP4A enzymatic and cellular assays to establish potency and selectivity before considering procurement of larger quantities.

Pharmacophore Model Building for Methoxy-Substituted Quinoline Inhibitors

The unique 3,5-dimethoxyphenyl substitution, combined with the 2-piperidine-1-carbonyl motif, serves as a valuable pharmacophoric probe for structure-activity relationship (SAR) studies . Computational chemists can use this compound to define the optimal electronic and steric features required for target engagement in CYP4A or related cytochrome P450 enzymes.

Comparative Negative Control Against the 3-Methylpiperidine Analog

The target compound can be procured together with its 3-methylpiperidine analog (AmyJet listing) to experimentally determine the impact of piperidine substitution on biological activity . This head-to-head comparison, though not yet published, would generate the quantitative differential evidence currently missing from the public domain.

Chemical Biology Probe Stocking for Academic Screening Centers

Academic screening laboratories maintaining annotated compound libraries may consider this compound for inclusion in custom CYP4A or metabolic disease-focused sub-libraries, based on the patent disclosure . Its structural distinctiveness from commercial kinase-focused quinoline collections adds screening diversity.

Quote Request

Request a Quote for N-(3,5-dimethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.